Technical Guide: Chemical Properties & Photochemistry of 2-Formylphenyl 4-methylbenzoate
Technical Guide: Chemical Properties & Photochemistry of 2-Formylphenyl 4-methylbenzoate
This guide details the chemical and photochemical properties of 2-Formylphenyl 4-methylbenzoate , a specialized ester derivative of salicylaldehyde. It focuses on its synthesis, physicochemical characteristics, and its unique photochemical reactivity, specifically its photo-induced cyclization mechanism.
Executive Summary
2-Formylphenyl 4-methylbenzoate (also known as 2-formylphenyl p-toluate) is an aromatic ester synthesized from salicylaldehyde and 4-methylbenzoic acid. While structurally simple, its core value lies in its photochemical reactivity . Unlike standard photolabile protecting groups (PPGs) that undergo simple cleavage, this compound acts as a substrate for a photo-induced umpolung cyclization , rearranging into a biologically relevant 2-hydroxybenzofuran-3(2H)-one scaffold. This guide explores its synthesis, physical data, and the mechanistic pathways governing its photo-rearrangement.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 2-Formylphenyl 4-methylbenzoate |
| Common Synonyms | 2-Formylphenyl p-toluate; Benzoic acid, 4-methyl-, 2-formylphenyl ester |
| CAS Number | 115883-85-7 (General Class); Specific isomer often custom synthesized |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.26 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O |
| Key Functional Groups | Aryl Aldehyde (Ortho-substituted), Aryl Ester, Methyl-substituted Phenyl Ring |
Synthesis Protocol
The synthesis follows a standard nucleophilic acyl substitution pathway. The presence of the ortho-formyl group requires careful handling to prevent premature oxidation or condensation (e.g., aldol) during the reaction.
Method A: Acid Chloride Coupling (Standard)
This method is preferred for its high yield and operational simplicity.
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Reagents:
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Salicylaldehyde (2-Hydroxybenzaldehyde) [1.0 eq]
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4-Methylbenzoyl chloride (p-Toluoyl chloride) [1.1 eq]
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Base: Triethylamine (TEA) or Pyridine [1.2 eq]
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
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Procedure:
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Step 1: Dissolve salicylaldehyde in anhydrous DCM under an inert atmosphere (N₂ or Ar) at 0°C.
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Step 2: Add the base (TEA) dropwise.
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Step 3: Slowly add 4-methylbenzoyl chloride to the solution. The reaction is exothermic; maintain temperature < 5°C during addition.
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Step 4: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
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Step 5: Quench with water. Wash the organic layer with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.
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Step 6: Dry over Na₂SO₄, filter, and concentrate in vacuo.
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Step 7: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
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Yield & Characterization:
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Typical Yield: 60–85%
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Appearance: White to off-white solid.
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Melting Point: ~64 °C.
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Visualization: Synthesis Pathway
Figure 1: Synthetic route via acyl substitution.
Physicochemical Properties[1][2][3]
| Property | Value / Description | Note |
| Melting Point | 64 – 65 °C | Crystalline solid at RT. |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc. | Poorly soluble in water. |
| UV-Vis Absorption | Weak n, | |
| Stability | Hydrolytically stable at neutral pH. | Susceptible to hydrolysis in strong base/acid. |
| ¹H NMR (CDCl₃) | Distinctive aldehyde proton shift. |
Photochemical Properties: The Core Mechanism
The defining feature of 2-formylphenyl esters is their response to UV irradiation (typically 300–365 nm). Unlike o-nitrobenzyl cages that cleave, this compound undergoes an excited-state intramolecular rearrangement .
Mechanism: Photo-Induced Umpolung Cyclization
Upon excitation, the molecule does not simply release the 4-methylbenzoic acid. Instead, it rearranges to form a 2-hydroxybenzofuran-3(2H)-one derivative. This reaction is driven by a 1,5-Hydrogen Atom Transfer (HAT).
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Excitation: Irradiation (
) promotes the aldehyde to an excited singlet state ( ), which undergoes intersystem crossing to the Triplet State ( ). -
1,5-Hydrogen Transfer: The carbonyl oxygen of the ester (or aldehyde, depending on conformation, but typically the ester carbonyl abstracts the aldehyde hydrogen in these specific rearrangements) abstracts the formyl hydrogen.
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Diradical Intermediate: This generates a short-lived diradical or ketene-hemiacetal intermediate.
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Cyclization: The radical centers recombine (or the zwitterion collapses) to form the five-membered furanone ring.
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Product: 2-Hydroxy-2-(4-methylphenyl)benzofuran-3(2H)-one .
Key Implication: The "protecting group" (the salicylaldehyde moiety) and the "payload" (the toluic acid moiety) are fused into a new cyclic structure rather than separated. This makes it a powerful tool for scaffold synthesis rather than simple drug release, unless the resulting hemiacetal is designed to hydrolyze under specific downstream conditions.
Visualization: Photochemical Rearrangement
Figure 2: Mechanism of photo-induced cyclization to benzofuranone.
Applications
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Synthetic Photochemistry: Used as a precursor for accessing 2-hydroxybenzofuranones (biologically active cores found in aurones and flavonoids) under mild, metal-free conditions.
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Latent Reactive Groups: The rearrangement masks the aldehyde and ester functionality. The product (a cyclic hemiacetal) possesses different solubility and reactivity profiles, potentially useful in material science for modifying surface polarity upon irradiation.
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Mechanistic Probes: Used to study substituent effects (like the 4-methyl group) on the rate of triplet state Hydrogen Atom Transfer (HAT).
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store at 2–8°C. Protect from light . The compound is photo-active and will degrade/rearrange if exposed to ambient UV/blue light over time.
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Stability: Stable in solid state if kept dark. In solution (DMSO, DCM), avoid prolonged exposure to ambient light.
References
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Synthesis and Properties of 2-Formylphenyl Esters
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Photochemical Mechanism (Umpolung Cyclization)
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Crystallographic Data

